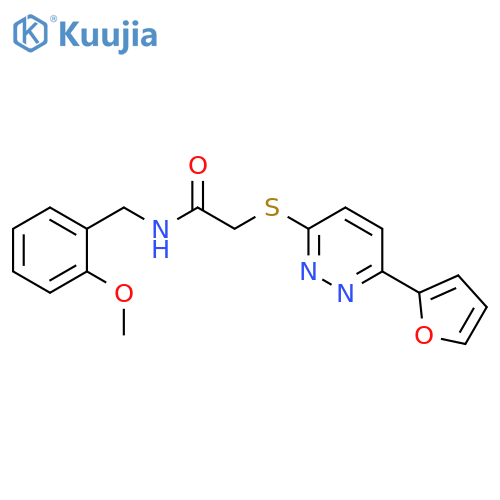Cas no 872704-63-7 (2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide)

872704-63-7 structure
商品名:2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide
CAS番号:872704-63-7
MF:C18H17N3O3S
メガワット:355.410882711411
CID:5511185
2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide 化学的及び物理的性質
名前と識別子
-
- 2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-[(2-methoxyphenyl)methyl]acetamide
- 2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide
-
- インチ: 1S/C18H17N3O3S/c1-23-15-6-3-2-5-13(15)11-19-17(22)12-25-18-9-8-14(20-21-18)16-7-4-10-24-16/h2-10H,11-12H2,1H3,(H,19,22)
- InChIKey: URSXNLNDEAMTEX-UHFFFAOYSA-N
- ほほえんだ: C(NCC1=CC=CC=C1OC)(=O)CSC1=NN=C(C2=CC=CO2)C=C1
2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F2004-0176-1mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F2004-0176-40mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
| Life Chemicals | F2004-0176-10mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
| Life Chemicals | F2004-0176-10μmol |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2004-0176-5mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F2004-0176-2μmol |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F2004-0176-4mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F2004-0176-3mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F2004-0176-25mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
| Life Chemicals | F2004-0176-50mg |
2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-[(2-methoxyphenyl)methyl]acetamide |
872704-63-7 | 90%+ | 50mg |
$160.0 | 2023-05-17 |
2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide 関連文献
-
Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466
-
M. J. Sánchez-Miranda,B. Bonilla-Capilla,E. Sarmiento-Gómez,E. Lázaro-Lázaro,A. Ramírez-Saito,M. Medina-Noyola,J. L. Arauz-Lara Soft Matter, 2015,11, 655-658
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
-
Miroslav Kloz,Rienk van Grondelle,John T.M. Kennis Phys. Chem. Chem. Phys., 2011,13, 18123-18133
872704-63-7 (2-{6-(furan-2-yl)pyridazin-3-ylsulfanyl}-N-(2-methoxyphenyl)methylacetamide) 関連製品
- 1368221-70-8(2-amino-1,2,4triazolo1,5-apyridine-8-carbonitrile)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)
- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)
- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)
- 42464-96-0(NNMTi)
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 2228111-09-7(3-hydroxy-3-2-(methoxymethyl)oxan-2-ylpropanoic acid)
推奨される供給者
Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
ゴールドメンバー
中国のサプライヤー
大量

pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量
